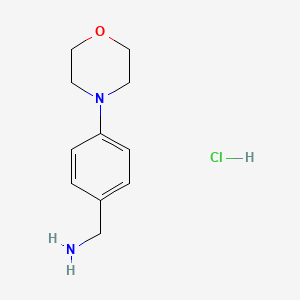

(4-morpholin-4-ylbenzyl)amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-morpholin-4-ylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13;/h1-4H,5-9,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPSVZJTAZJLLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of (4-morpholin-4-ylbenzyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

The morpholine moiety is a cornerstone in medicinal chemistry, prized for its ability to improve the pharmacokinetic profile of drug candidates.[1] When incorporated into a benzylamine scaffold, it gives rise to structures with significant potential in various therapeutic areas. This guide provides a comprehensive, technically-grounded exploration of the synthesis and characterization of (4-morpholin-4-ylbenzyl)amine hydrochloride, a key intermediate and building block in drug discovery. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering insights gleaned from practical application to empower researchers in their own synthetic endeavors.

Strategic Approach to Synthesis: The Reduction of a Nitrile Precursor

The synthesis of this compound is most efficiently achieved through the reduction of the corresponding nitrile, 4-morpholinobenzonitrile.[2] This precursor is readily accessible and provides a direct pathway to the desired primary amine. Several reductive strategies can be employed, each with its own set of advantages and considerations.

Choice of Reducing Agent: A Critical Decision

The transformation of a nitrile to a primary amine is a fundamental reaction in organic synthesis.[3] The selection of the reducing agent is paramount and is dictated by factors such as scale, safety, and the presence of other functional groups.

-

Lithium Aluminum Hydride (LAH): A powerful and versatile reducing agent, LAH effectively converts nitriles to primary amines.[4][5][6] The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an intermediate imine anion which is then further reduced.[6] While highly effective, LAH is pyrophoric and reacts violently with water, necessitating careful handling and anhydrous reaction conditions.[7]

-

Raney Nickel: This catalyst, in the presence of a hydrogen source, offers a milder and often safer alternative to LAH for nitrile reduction.[8][9] Catalytic transfer hydrogenation using a hydrogen donor like 2-propanol is a particularly attractive method, avoiding the need for high-pressure hydrogen gas.[8] Raney Nickel can also be used in combination with borohydrides, such as potassium borohydride (KBH4), to achieve efficient reduction under mild conditions.[10]

For the synthesis of (4-morpholin-4-ylbenzyl)amine, both LAH and Raney Nickel are viable options. The choice will often depend on the scale of the reaction and the available laboratory infrastructure. For smaller-scale syntheses where rigorous exclusion of moisture can be maintained, LAH provides a rapid and high-yielding route. For larger-scale preparations or in environments where the handling of pyrophoric reagents is a concern, catalytic hydrogenation with Raney Nickel is the preferred method.

An Alternative Pathway: Reductive Amination

An alternative, though less direct, route to the target compound is through the reductive amination of 4-morpholinobenzaldehyde.[11][12] This two-step, one-pot reaction involves the formation of an imine intermediate from the aldehyde and an ammonia source, followed by its reduction to the amine.[13][14] Common reducing agents for this transformation include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3).[15] While a versatile method for amine synthesis, this approach requires the synthesis of the aldehyde precursor, adding an extra step to the overall sequence.

Experimental Protocol: A Validated Synthetic Procedure

The following protocol details the synthesis of this compound via the reduction of 4-morpholinobenzonitrile using lithium aluminum hydride.

Synthesis of (4-morpholin-4-ylbenzyl)amine

Caption: Synthetic workflow for the reduction of 4-morpholinobenzonitrile.

Materials and Reagents:

-

4-Morpholinobenzonitrile

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (anhydrous)

-

Ethyl acetate

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

A solution of 4-morpholinobenzonitrile (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0°C under an inert atmosphere (e.g., argon or nitrogen).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to 0°C and cautiously quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.[7]

-

The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude (4-morpholin-4-ylbenzyl)amine.

Formation of the Hydrochloride Salt

The crude amine is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in diethyl ether is then added dropwise with stirring. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.[16]

Comprehensive Characterization: Confirming Identity and Purity

Thorough characterization is essential to confirm the structure and assess the purity of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Caption: Analytical workflow for product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the synthesized compound.[17]

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include:

-

A singlet for the two benzylic protons (-CH₂-NH₃⁺).

-

Multiplets for the aromatic protons on the benzene ring.

-

Characteristic multiplets for the two sets of methylene protons of the morpholine ring, typically appearing as triplets.[18]

-

A broad singlet for the ammonium protons (-NH₃⁺), which may exchange with residual water in the solvent.

-

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[19] Key vibrational bands to look for in the spectrum of this compound include:

-

N-H stretching: A broad absorption band in the region of 3000-2500 cm⁻¹ corresponding to the ammonium salt.

-

C-H stretching: Absorptions for aromatic and aliphatic C-H bonds.

-

C-N stretching: Bands in the fingerprint region.

-

C-O-C stretching: A strong band characteristic of the ether linkage in the morpholine ring.[20]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, confirming its identity.[21] The mass spectrum will show a molecular ion peak corresponding to the free base, (4-morpholin-4-ylbenzyl)amine.

Purity Assessment

The purity of the final product can be determined using techniques such as High-Performance Liquid Chromatography (HPLC) or elemental analysis. For a hydrochloride salt, ion chromatography can be used to quantify the chloride content.[22]

Data Summary

| Analytical Technique | Expected Observations for this compound |

| ¹H NMR | Signals for benzylic, aromatic, and morpholine protons with appropriate integrations and multiplicities. |

| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the molecule. |

| FTIR | Characteristic absorption bands for N-H (ammonium), C-H (aromatic and aliphatic), and C-O-C functional groups. |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of the free base. |

| Purity Analysis | High purity as determined by HPLC or elemental analysis. |

Conclusion

The synthesis of this compound is a well-established process that can be reliably achieved through the reduction of 4-morpholinobenzonitrile. The choice of reducing agent, either lithium aluminum hydride or a catalytic hydrogenation method, will depend on the specific needs and constraints of the laboratory. Thorough characterization using a suite of analytical techniques is crucial to confirm the identity and purity of the final product. This guide provides a robust framework for researchers to confidently synthesize and characterize this important building block for drug discovery and development.

References

-

JoVE. Nitriles to Amines: LiAlH4 Reduction. [Link]

- Mebane, R. C., et al. "Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel." Synthetic Communications, vol. 34, no. 11, 2004, pp. 2049-2053.

-

Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

-

Clark, J. "reduction of nitriles." Chemguide. [Link]

-

LibreTexts. "Conversion of nitriles to 1° amines using LiAlH4." Chemistry LibreTexts. [Link]

-

Organic Synthesis. "Nitrile to Amine (LiAlH4 or LAH reduction)." [Link]

-

Semantic Scholar. "Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines." [Link]

-

Wikipedia. "Nitrile reduction." [Link]

- Winthrop Chemical Company, Inc. "Hydrogenation of Basic Nitriles with Raney Nickel." Journal of the American Chemical Society, vol. 61, no. 12, 1939, pp. 3469-3471.

-

YouTube. "Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel." [Link]

-

Wikipedia. "Reductive amination." [Link]

-

The Royal Society of Chemistry. "Supplementary Material." [Link]

-

PubChem. "Benzenamine, 4-(4-morpholinyl)-." [Link]

-

YouTube. "Reductive Amination." [Link]

-

PubChem. "4-Morpholinobenzonitrile." [Link]

-

The Royal Society of Chemistry. "Supplementary Information." [Link]

-

ResearchGate. "synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives." [Link]

-

Master Organic Chemistry. "Reductive Amination, and How It Works." [Link]

-

ResearchGate. "Synthesis of compound I [4-(2-hydroxybenzyl)morpholin- 4-ium chloride]..." [Link]

-

Organic Chemistry Portal. "Reductive Amination - Common Conditions." [Link]

-

ResearchGate. "Morpholines. Synthesis and Biological Activity." [Link]

-

PubChemLite. "4-morpholinobenzonitrile (C11H12N2O)." [Link]

-

American Elements. "Morpholines." [Link]

-

ResearchGate. "Synthesis and Characterization of Some New Morpholine Derivatives." [Link]

-

National Institutes of Health. "Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry." [Link]

-

ACD/Labs. "Recognizing the NMR pattern for morpholine." [Link]

-

PubMed. "Synthesis and crystal structure of 4-benzyl-4-pentyl-morpholin-4-ium chloride." [Link]

- Google Patents. "CN102321045A - Method for preparing high morphine hydrochloride."

-

ResearchGate. "Application of Fourier Transform Infrared Spectroscopy (FTIR) for Quantitative Analysis of Pharmaceutical Compounds." [Link]

-

ResearchGate. "Synthesis and characterization of 2-arylmorpholine hydrochloride." [Link]

-

MDPI. "Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release." [Link]

-

ResearchGate. "Synthesis of 4-Acryloylmorpholine-based Hydrogels and Investigation of their Drug Release Behaviors." [Link]

-

SpectraBase. "Morpholine hydrochloride - Optional[FTIR] - Spectrum." [Link]

-

MDPI. "Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride." [Link]

-

PubChem. "4-Morpholineacetonitrile." [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Morpholinobenzonitrile | C11H12N2O | CID 394808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 4. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. tandfonline.com [tandfonline.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Reductive amination - Wikipedia [en.wikipedia.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. m.youtube.com [m.youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. acdlabs.com [acdlabs.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of (4-morpholin-4-ylbenzyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(4-morpholin-4-ylbenzyl)amine hydrochloride is a substituted benzylamine derivative of interest in medicinal chemistry and drug discovery. The presence of the morpholine ring, a common moiety in bioactive compounds, can influence solubility, metabolic stability, and target engagement. The benzylamine core is a versatile scaffold for the synthesis of a wide range of pharmacologically active agents. As a hydrochloride salt, the compound's physicochemical properties, such as solubility and stability, are significantly altered compared to its free base form, which has profound implications for its handling, formulation, and bioavailability.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this guide integrates known data from closely related analogs, theoretical estimations, and detailed, field-proven experimental protocols. This approach is designed to empower researchers to both understand the probable characteristics of this compound and to rigorously determine these properties in their own laboratories.

Molecular Structure and Basic Properties

The foundational attributes of a molecule are dictated by its structure. Understanding these basic properties is the first step in a thorough physicochemical characterization.

| Property | Value/Information | Source/Method |

| Molecular Formula | C₁₁H₁₇ClN₂O | - |

| Molecular Weight | 229 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge of amine hydrochlorides |

| LogP (octanol-water) | 0.91 | [1] |

The LogP value of 0.91 suggests that this compound has a relatively balanced hydrophilic-lipophilic character. This is a crucial parameter in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis of this compound

A plausible and common synthetic route to this compound involves a two-step process starting from commercially available precursors. This process is illustrative of standard organic synthesis techniques used in the preparation of such derivatives.

Workflow for the Synthesis of this compound

Caption: A two-step synthetic pathway to the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Morpholinobenzaldehyde [2][3][4]

-

To a solution of 4-fluorobenzaldehyde (1.0 eq) in dimethylformamide (DMF), add morpholine (1.5 eq) and anhydrous potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 100°C and stir for 24 hours.

-

After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to yield 4-morpholinobenzaldehyde.

Step 2: Reductive Amination to form this compound [5][6][7][8][9]

-

Dissolve 4-morpholinobenzaldehyde (1.0 eq) in a suitable solvent such as methanol.

-

Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

-

Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to the mixture. The choice of a mild reducing agent is critical to selectively reduce the intermediate imine without affecting the aldehyde starting material.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction carefully with water and extract the free base into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same or another appropriate solvent (e.g., HCl in diethyl ether) dropwise with stirring.

-

Collect the precipitated this compound by filtration, wash with cold solvent, and dry under vacuum.

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its oral bioavailability. As a hydrochloride salt, this compound is expected to be more water-soluble than its free base.

Expected Solubility:

-

Water: Expected to be soluble due to the presence of the hydrochloride salt which can ionize.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Likely to be soluble.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Likely to be soluble.[10][11]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have low solubility.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Caption: Workflow for determining equilibrium solubility.

Detailed Steps:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Place the vial in a thermostatic shaker bath at a controlled temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, allow the suspension to stand at the same temperature for a few hours to let the undissolved solid settle.

-

Centrifuge the vial to further separate the solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered solution with a suitable mobile phase for analytical quantification.

-

Determine the concentration of the compound in the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with a calibration curve.

-

Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.

Estimated Melting Point:

The melting point of benzylamine hydrochloride is reported to be in the range of 257-264°C.[12][13][14] The introduction of the 4-morpholino substituent may alter this value, but it is expected to be a relatively high-melting solid.

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the standard technique for determining the melting point of a solid.[14][15][16][17][18]

Caption: Procedure for capillary melting point determination.

Causality in Protocol:

-

Finely powdered sample: Ensures uniform heat distribution.

-

Compact packing: Avoids air pockets that can lead to inaccurate readings.

-

Slow heating rate near the melting point: Allows the temperature of the heating block and the sample to equilibrate, ensuring an accurate measurement.

Acidity Constant (pKa)

The pKa value indicates the strength of an acid. For an amine hydrochloride, the pKa refers to the acidity of the corresponding ammonium cation. This is a critical parameter for understanding the ionization state of the molecule at different pH values, which affects its solubility, receptor binding, and membrane permeability.

Estimated pKa:

The pKa of benzylamine is approximately 9.34.[2][19] The morpholine moiety is a weakly basic group. The nitrogen in the morpholine ring will also be protonated at low pH. The electron-donating nature of the morpholino group might slightly increase the basicity (and thus the pKa of the conjugate acid) of the benzylamine nitrogen compared to the parent benzylamine. A reasonable estimate for the pKa of the benzylammonium group in this molecule would be in the range of 9.0-9.5.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a standard and reliable method for determining the pKa of ionizable compounds.

Workflow:

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration Setup: Place the solution in a thermostatted beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Add a standardized solution of a strong base (e.g., NaOH) in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and structure.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Two doublets in the aromatic region (likely around δ 6.8-7.5 ppm), corresponding to the protons on the substituted benzene ring.

-

Benzyl Protons (-CH₂-NH₃⁺): A singlet or a broad singlet around δ 4.0-4.5 ppm. The chemical shift and multiplicity can be affected by the solvent and proton exchange.

-

Morpholine Protons: Two multiplets (or triplets) corresponding to the protons on the morpholine ring. The protons adjacent to the oxygen will be downfield (around δ 3.7-3.9 ppm) compared to the protons adjacent to the nitrogen (around δ 3.0-3.3 ppm).

-

Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm). The carbon attached to the morpholino nitrogen will be significantly upfield compared to the other substituted aromatic carbon.

-

Benzyl Carbon (-CH₂-NH₃⁺): A signal around δ 45-50 ppm.

-

Morpholine Carbons: Two signals for the morpholine ring carbons, with the carbons adjacent to the oxygen appearing further downfield (around δ 65-70 ppm) than those adjacent to the nitrogen (around δ 45-50 ppm).

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretching: A broad band in the region of 2400-3200 cm⁻¹ is characteristic of the ammonium salt (R-NH₃⁺).

-

C-H Stretching: Aromatic C-H stretches above 3000 cm⁻¹, and aliphatic C-H stretches below 3000 cm⁻¹.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: In the fingerprint region, typically around 1200-1250 cm⁻¹.

-

C-O-C Stretching: A strong band characteristic of the ether linkage in the morpholine ring, typically around 1115 cm⁻¹.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound, integrating available data with predictive insights and robust experimental protocols. While direct experimental data for this specific compound is limited in the public domain, the information and methodologies presented here offer a solid foundation for researchers. The provided protocols are designed to be self-validating, ensuring that scientists can confidently characterize this and similar molecules in their own laboratories. A thorough understanding and experimental determination of these properties are essential for advancing the development of new chemical entities in the pharmaceutical and chemical sciences.

References

-

BioCrick. Benzylamine hydrochloride | CAS:3287-99-8 | Alkaloids | High Purity. [Link]

-

University of Calgary. Melting point determination. [Link]

-

PubMed. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. [Link]

-

SSERC. Melting point determination. [Link]

-

ResearchGate. Physicochemical parameters of benzylamines 3 | Download Table. [Link]

-

Stanford Research Systems. Melting Point Determination. [Link]

-

ChemBK. Benzylamine hydrochloride. [Link]

-

Sciencemadness Wiki. Benzylamine. [Link]

-

Wikipedia. Reductive amination. [Link]

-

Westlab Canada. Measuring the Melting Point. [Link]

-

YouTube. Reductive Amination. [Link]

-

PubChem. Benzenamine, 4-(4-morpholinyl)-. [Link]

-

PubChem. 4-Morpholinobenzaldehyde. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

-

PubChemLite. (4-chloro-benzyl)-(4-morpholin-4-yl-phenyl)-amine. [Link]

-

MDPI. 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. [Link]

-

SpectraBase. Morpholine hydrochloride. [Link]

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Morpholinobenzaldehyde CAS#: 1204-86-0 [amp.chemicalbook.com]

- 4. 4-Morpholinobenzaldehyde | 1204-86-0 [chemicalbook.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. Benzylamine hydrochloride | CAS:3287-99-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Benzylamine hydrochloride, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 14. chembk.com [chembk.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 18. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]

- 19. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

An In-depth Technical Guide to (4-morpholin-4-ylbenzyl)amine Hydrochloride (CAS: 1106986-47-3)

This guide provides a comprehensive technical overview of (4-morpholin-4-ylbenzyl)amine hydrochloride, a molecule of interest within the broader class of pharmacologically active morpholine derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with insights into the potential applications of this compound, grounded in the extensive research on the morpholine scaffold. While specific literature on this exact hydrochloride salt is limited, this guide extrapolates from established knowledge of its core structure to provide a robust framework for its synthesis, characterization, and potential biological investigation.

Introduction and Physicochemical Profile

This compound belongs to the family of benzylamine derivatives, which are integral structural motifs in a multitude of biologically active compounds. The incorporation of a morpholine ring is a common strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of a molecule.[1][2] The morpholine moiety, with its ether and amine functionalities, can improve aqueous solubility, metabolic stability, and receptor-binding interactions.[1]

The hydrochloride salt form of (4-morpholin-4-ylbenzyl)amine is intended to improve the compound's stability and solubility in aqueous media, which is a critical consideration for its handling, formulation, and biological testing.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1106986-47-3 | ChemScene |

| IUPAC Name | (4-morpholin-4-ylphenyl)methanamine hydrochloride | J&K Scientific LLC[3] |

| Molecular Formula | C₁₁H₁₇ClN₂O | ChemScene |

| Molecular Weight | 228.72 g/mol | ChemScene |

| Appearance | Solid (predicted) | - |

| InChI Key (Free Base) | LTILPSKZXNIITC-UHFFFAOYSA-N | J&K Scientific LLC[3] |

| SMILES (Free Base) | C1COCCN1C2=CC=C(C=C2)CN | J&K Scientific LLC[3] |

Synthesis and Characterization

A plausible and efficient synthetic route to this compound is through the reductive amination of 4-morpholinobenzaldehyde. This widely utilized reaction in medicinal chemistry offers a direct and high-yielding pathway to secondary and primary amines from carbonyl compounds.[4][5] The final step involves the conversion of the resulting free base to its hydrochloride salt.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process:

-

Reductive Amination: The reaction of 4-morpholinobenzaldehyde with a source of ammonia (e.g., ammonium acetate, ammonia in methanol) to form an intermediate imine, which is then reduced in situ to the primary amine.

-

Salt Formation: The purified (4-morpholin-4-ylbenzyl)amine free base is then treated with hydrochloric acid to yield the target hydrochloride salt.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for reductive amination and salt formation.[6][7]

Step 1: Synthesis of (4-morpholin-4-ylbenzyl)amine (Free Base)

-

To a solution of 4-morpholinobenzaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Sodium cyanoborohydride is a preferred reducing agent as it selectively reduces the iminium ion in the presence of the aldehyde.[7]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M HCl.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with 2 M NaOH to a pH of >10.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (4-morpholin-4-ylbenzyl)amine.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Formation of this compound

-

Dissolve the purified (4-morpholin-4-ylbenzyl)amine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in diethyl ether (commercially available) or a calculated amount of concentrated HCl dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.

-

Mass Spectrometry (MS): To determine the molecular weight of the free base.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine N-H stretch, C-O-C ether stretch, aromatic C-H stretch).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Applications and Biological Activities

While no specific biological activities have been reported for this compound, the morpholine nucleus is a privileged scaffold in medicinal chemistry, imparting a wide range of pharmacological properties to the molecules that contain it.[1][2] The (4-morpholin-4-ylbenzyl)amine core can be considered a valuable starting point for the development of novel therapeutic agents.

Table 2: Reported Biological Activities of Morpholine Derivatives

| Therapeutic Area | Examples of Activities | References |

| Oncology | EZH2 inhibition, kinase inhibition (e.g., PI3K, EGFR) | [8],[1] |

| Infectious Diseases | Antibacterial, antifungal, antiviral | [9],[10] |

| Central Nervous System | Antidepressant, anxiolytic, neuroprotective | [11],[12] |

| Inflammatory Diseases | Anti-inflammatory (e.g., COX inhibition) | [13] |

The diverse biological activities of morpholine-containing compounds suggest that this compound could serve as a key intermediate or a foundational scaffold for libraries of compounds targeting a variety of diseases.

Potential Mechanisms of Action

The mechanism of action for a novel compound can often be inferred from structurally similar molecules with known biological targets. Given the prevalence of morpholine-containing compounds as enzyme inhibitors and receptor modulators, it is plausible that derivatives of (4-morpholin-4-ylbenzyl)amine could interact with various biological targets.

For instance, many kinase inhibitors incorporate a morpholine moiety to improve solubility and engage in hydrogen bonding within the ATP-binding pocket of the kinase.[1] Similarly, morpholine derivatives have been shown to act as antagonists or agonists at G-protein coupled receptors (GPCRs).

Further derivatization of the primary amine of (4-morpholin-4-ylbenzyl)amine would allow for the exploration of a wide chemical space and the potential to target a variety of enzymes and receptors, leading to diverse pharmacological effects.

Conclusion

References

-

An updated review on morpholine derivatives with their pharmacological actions. (2022). International Journal of Health Sciences. [URL: [Link]]

-

(4-Morpholinophenyl)methanamine. (n.d.). J&K Scientific LLC. [URL: [Link]]

-

Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. (2017). PubMed. [URL: [Link]]

-

Reductive amination. (n.d.). Wikipedia. [URL: [Link]]

-

An updated review on morpholine derivatives with their pharmacological actions. (2022). ScienceScholar. [URL: [Link]]

-

A review on pharmacological profile of Morpholine derivatives. (2016). ResearchGate. [URL: [Link]]

-

Reductive Amination. (2023). YouTube. [URL: [Link]]

- Method for preparing high morphine hydrochloride. (2012).

- Benzyl morpholine derivatives. (2007).

-

Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [URL: [Link]]

-

Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. (2019). PubMed. [URL: [Link]]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [URL: [Link]]

- Process for the preparation of 4-(4-aminophenyl)-3-morpholinone. (2005).

-

Synthesis of compound I [4-(2-hydroxybenzyl)morpholin-4-ium chloride]. (2014). ResearchGate. [URL: [Link]]

-

Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. [URL: [Link]]

-

Synthesis and spectral analysis of an array of novel 4-(4-MORPHOLINOPHENYL)-6 arylpyrimidin-2-amines. (2010). ResearchGate. [URL: [Link]]

- Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride. (1994).

-

Synthesis and crystal structure of 4-benzyl-4-pentyl-morpholin-4-ium chloride. (2025). PubMed. [URL: [Link]]

-

morpholine antimicrobial activity. (2016). ResearchGate. [URL: [Link]]

- Morpholinium chlorides. (1958).

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. [URL: [Link]]

-

Biological activities of morpholine derivatives and molecular targets involved. (2024). ResearchGate. [URL: [Link]]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. [URL: [Link]]

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sciencescholar.us [sciencescholar.us]

- 13. Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of novel morpholine derivatives

An In-Depth Technical Guide to the Biological Activity of Novel Morpholine Derivatives

Authored by a Senior Application Scientist

Abstract

The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is recognized in medicinal chemistry as a "privileged" pharmacophore. Its unique physicochemical properties—including a well-balanced lipophilic-hydrophilic profile, metabolic stability, and the ability to improve the pharmacokinetic properties of a molecule—make it a cornerstone in the design of novel therapeutic agents.[1][2] This guide provides a comprehensive exploration of the diverse biological activities of novel morpholine derivatives, with a primary focus on their anticancer, antimicrobial, and antiviral potential. We will delve into the structure-activity relationships (SAR) that govern their efficacy, detail the underlying mechanisms of action, and provide field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile morpholine scaffold in their discovery programs.

The Morpholine Scaffold: A Privileged Structure in Drug Discovery

The utility of the morpholine moiety extends beyond its role as a simple solvent or base. In drug design, its incorporation can significantly enhance a compound's pharmacological profile. The nitrogen atom's reduced basicity compared to other cyclic amines and the oxygen's capacity for hydrogen bonding contribute to improved binding affinity and selectivity for biological targets.[3] Furthermore, the morpholine ring can improve aqueous solubility and permeability, crucial factors for oral bioavailability and favorable pharmacokinetic/pharmacodynamic (PK/PD) properties.[1] These attributes have led to the successful integration of the morpholine ring into numerous approved drugs and clinical candidates across a wide spectrum of therapeutic areas, including anticancer, antiviral, and anti-inflammatory agents.[3][4]

Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of morpholine-containing compounds as anticancer agents is a highly active area of research.[1] These derivatives have been shown to target various signaling pathways that are dysregulated in cancer, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.[5][6]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A predominant mechanism through which morpholine derivatives exert their anticancer effects is the inhibition of critical protein kinases.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism, and its overactivation is a common feature in many cancers.[7] Several series of morpholine derivatives have been developed as potent inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), effectively blocking downstream signaling and halting cancer cell proliferation.[5][7]

-

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Novel morpholine-benzimidazole-oxadiazole hybrids have demonstrated potent and selective inhibition of VEGFR-2, thereby displaying significant cytotoxic activity against human colon cancer cell lines (HT-29).[8]

-

Induction of Apoptosis: Many morpholine derivatives trigger programmed cell death, or apoptosis, in cancer cells. For instance, a series of morpholine-substituted quinazolines were found to induce apoptosis by potentially binding to the anti-apoptotic protein Bcl-2.[4] Mechanistic studies on lead compounds AK-3 and AK-10 revealed they arrest the cell cycle in the G1 phase and induce cell death primarily through apoptosis.[4][9]

The following diagram illustrates the pivotal role of the PI3K/Akt/mTOR signaling pathway in cell proliferation and survival, and indicates the points of intervention by morpholine-based inhibitors.

Caption: PI3K/Akt/mTOR pathway and inhibition by morpholine derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of morpholine derivatives is highly dependent on their substitution patterns. For morpholine-substituted quinazolines, the nature and position of substituents on an attached aromatic ring significantly influence cytotoxic activity.[4] For example, compounds with specific electron-withdrawing or electron-releasing groups have demonstrated enhanced potency against various cancer cell lines, including A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma).[4][9] Similarly, for 4-morpholinopyrrolopyrimidine derivatives acting as PI3K/mTOR inhibitors, the introduction of a phenylurea moiety at the 2-position of the core structure leads to potent dual inhibitors.[7]

Quantitative Data Summary

The following table summarizes the cytotoxic activity of representative novel morpholine derivatives against various cancer cell lines.

| Compound ID | Target Cell Line | Mechanism/Target | IC₅₀ (µM) | Reference |

| AK-10 | MCF-7 (Breast) | Apoptosis Induction / Bcl-2 | 3.15 ± 0.23 | [4][9] |

| AK-10 | A549 (Lung) | Apoptosis Induction / Bcl-2 | 8.55 ± 0.67 | [4][9] |

| 5h | HT-29 (Colon) | VEGFR-2 Inhibition | 3.103 ± 0.979 | [8] |

| 3d | HepG2 (Liver) | Antitumor Agent | 8.50 | [6] |

| 46 | MDA361 (Breast) | PI3Kα/mTOR Inhibition | 0.011 | [7] |

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. Morpholine derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[10][11] Their mode of action often involves mechanisms distinct from existing antibiotics, making them valuable candidates for overcoming resistance.[12]

Spectrum of Activity

Novel synthesized morpholine derivatives have demonstrated a broad spectrum of activity.

-

Antibacterial: Activity has been reported against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Vibrio cholerae).[13][14] Some derivatives, particularly those incorporating 1,2,4-triazole and pyridine nuclei, have shown potent activity against Mycobacterium smegmatis, a model organism for tuberculosis research.[12]

-

Antifungal: Significant inhibitory action has been observed against various fungal strains, including Candida albicans, Aspergillus flavus, and Rhizopus species.[12][13]

Quantitative Data Summary

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected morpholine derivatives against various microbial strains.

| Compound ID | Microbial Strain | Type | MIC (µg/mL) | Reference |

| 28 | S. aureus | Gram (+) Bacteria | 6.25 | [13] |

| 27 | E. coli | Gram (-) Bacteria | 12.5 | [13] |

| 12 | M. smegmatis | Mycobacteria | 15.6 | [12] |

| 25 | A. flavus | Fungus | 12.5 | [13] |

| 25 | C. albicans | Fungus | 25 | [13] |

Antiviral and Other Biological Activities

Beyond cancer and microbial infections, the morpholine scaffold has been explored for other therapeutic applications.

-

Antiviral Activity: The structural versatility of morpholine has been leveraged to develop agents with antiviral properties. Notably, certain derivatives, such as indolo-oleanolic acid morpholine amides, have exhibited activity against SARS-CoV-2 pseudoviruses by interacting with the spike glycoprotein's receptor-binding domain (RBD).[15]

-

CNS and Neurodegenerative Diseases: Thanks to its ability to improve properties like brain permeability, the morpholine ring is a key component in compounds designed to treat Central Nervous System (CNS) disorders.[1] Derivatives have been developed as cholinesterase inhibitors for potential use in Alzheimer's disease and modulators of targets involved in mood disorders and pain.[16][17]

Key Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections detail the methodologies for assessing the primary biological activities of morpholine derivatives.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀). The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells into a purple formazan product.

Workflow Diagram: MTT Assay

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the morpholine derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a negative control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂. The duration is chosen to allow for sufficient cell division in the control group.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. The rationale is to allow viable cells sufficient time to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve (viability vs. log concentration) and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the bacterial or fungal strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the morpholine derivative in the appropriate broth.

-

Inoculation: Add the standardized microbial inoculum to each well, resulting in a final volume of 100-200 µL per well.

-

Controls: Include a positive control (microorganism in broth without the compound) to confirm growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin, Fluconazole) should be run in parallel for quality control.[13]

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.

Conclusion and Future Prospects

The morpholine scaffold is a remarkably versatile and valuable component in modern medicinal chemistry. Novel derivatives continue to demonstrate potent and diverse biological activities, particularly in the crucial fields of oncology and infectious diseases. The structure-activity relationships elucidated from recent studies provide a clear roadmap for designing next-generation therapeutic agents with enhanced potency and selectivity.[18][19] Future efforts will likely focus on synthesizing more complex morpholine-containing hybrids, exploring novel biological targets, and optimizing ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to translate these promising compounds from the laboratory to the clinic.[18]

References

- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central.

- Revealing quinquennial anticancer journey of morpholine: A SAR based review.

- Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS).

- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing.

- Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Comput

- Unveiling the Anticancer Potential of Morpholine-Containing Compounds: A Comparative Guide to Structure-Activity Rel

- Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central.

- Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative.

- Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Taylor & Francis Online.

- Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. Link.springer.com.

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).

- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.

- Biological activities of morpholine derivatives and molecular targets involved.

- The Emerging Promise of Pentacyclic Triterpenoid Derivatives as Novel Antiviral Agents Against SARS-CoV-2 Variants. MDPI.

- Synthesis and SAR of morpholine and its derivatives: A review upd

- Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central.

- Antimicrobial activity of morpholine derivatives 3-6.

- Occurrence of Morpholine in Central Nervous System Drug Discovery.

- Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central.

- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel

- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas.

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

- 11. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity [iris.unibas.it]

- 12. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. The Emerging Promise of Pentacyclic Triterpenoid Derivatives as Novel Antiviral Agents Against SARS-CoV-2 Variants [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 18. e3s-conferences.org [e3s-conferences.org]

- 19. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Technical-Guide-to-Elucidating-the-Mechanism-of-Action-of-(4-morpholin-4-ylbenzyl)amine-hydrochloride

Abstract: (4-morpholin-4-ylbenzyl)amine hydrochloride represents a novel chemical entity with potential pharmacological activity, yet its mechanism of action remains uncharacterized. This technical guide provides a comprehensive, hypothesis-driven framework for researchers and drug development professionals to systematically elucidate the compound's biological function. Moving from broad phenotypic screening to specific target validation and pathway analysis, this document outlines a logical, multi-stage research plan. It combines field-proven experimental protocols with the underlying scientific rationale, ensuring a robust and efficient investigation. The ultimate goal is to build a complete narrative of the compound's mechanism of action, from molecular interaction to cellular response, thereby establishing a foundation for its potential therapeutic development.

Introduction and Initial Characterization

The journey of a novel chemical entity from the bench to the clinic hinges on a deep understanding of its mechanism of action (MoA). The morpholine heterocycle is a well-established pharmacophore present in numerous approved drugs, including the anticancer agent Gefitinib and the antibiotic Linezolid.[1][2] Its presence often improves pharmacokinetic properties and facilitates potent interactions with biological targets.[3][4] The compound this compound combines this privileged scaffold with a benzylamine moiety, suggesting a high potential for biological activity.

However, a thorough literature review reveals no specific biological data for this exact compound. Therefore, this guide adopts the perspective of a discovery program, outlining the logical and technical steps required to move from a state of no knowledge to a well-defined MoA.

Physicochemical Profiling and Quality Control

Before any biological investigation, the identity, purity, and basic physicochemical properties of the compound must be rigorously established. This is a foundational step for data integrity and reproducibility.

Protocol 1: Compound Quality Control

-

Identity Confirmation (Mass Spectrometry):

-

Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., DMSO, Methanol).

-

Dilute the stock to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% formic acid.

-

Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Causality: The goal is to confirm that the observed exact mass matches the theoretical exact mass of the compound (C11H17ClN2O). This validates that you are testing the correct molecule.

-

-

Purity Analysis (HPLC):

-

Using the 1 mg/mL stock, perform a gradient elution on a reverse-phase C18 column using a High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

A typical gradient runs from 95% Water (with 0.1% TFA) to 95% Acetonitrile (with 0.1% TFA) over 10-15 minutes.

-

Causality: This step is critical to ensure that any observed biological activity is due to the compound of interest and not a potent impurity. A purity level of >95% is considered standard for initial biological screening.

-

-

Solubility Assessment:

-

Determine the compound's solubility in aqueous buffers (e.g., PBS, pH 7.4) and common organic solvents (e.g., DMSO). This can be done via visual inspection or more quantitative methods like nephelometry.

-

Causality: Knowing the solubility limits is essential for preparing accurate dosing solutions for biological assays and preventing compound precipitation, which can lead to false-negative or artifactual results.

-

In Silico Target Prediction: Hypothesis Generation

With a validated chemical structure, computational tools can predict potential biological targets based on structural similarity to known ligands. This is not a definitive answer but an invaluable method for generating initial hypotheses.

Workflow 1: In Silico Target Prediction

Caption: Workflow for generating target hypotheses using computational tools.

Table 1: Hypothetical Output from In Silico Target Prediction

| Target Class | Specific Predicted Target | Probability Score | Rationale for Prioritization |

| Kinases | PI3K/Akt/mTOR pathway members | High | The morpholine moiety is a known scaffold in many kinase inhibitors.[5] |

| GPCRs | Dopamine/Serotonin Receptors | Medium | The benzylamine scaffold is common in CNS-active compounds. |

| Enzymes | Monoamine Oxidase (MAO) | Medium | Structurally similar to some MAO inhibitors.[6] |

| Ion Channels | Voltage-gated sodium channels | Low | Less structural similarity to known channel modulators. |

Stage 1: Broad Phenotypic Screening

Rather than immediately testing a computationally predicted target, a more robust approach is to first perform a broad phenotypic screen. This unbiased strategy allows the compound's activity to reveal itself without preconceived notions and can uncover unexpected mechanisms. A cell viability screen across a diverse panel of human cancer cell lines is a powerful and well-established starting point.

Rationale and Workflow

The goal is to identify which cell types are most sensitive to the compound and to derive an initial measure of potency (IC50). This "fingerprint" of activity can be compared to databases of known compounds to provide clues about the MoA.

Workflow 2: Phenotypic Screening and Hit Identification

Caption: The process flow from compound testing to hit identification.

Protocol 2: Cell Viability Screening

-

Cell Plating: Seed cells from a diverse panel (e.g., lung, breast, colon, leukemia lines) into 96-well or 384-well microplates at a predetermined optimal density. Allow cells to adhere overnight.

-

Trustworthiness: Seeding density is crucial; cells should be in a logarithmic growth phase during the experiment. Each cell line must be optimized separately.

-

-

Compound Dosing: Prepare a serial dilution of this compound, typically from 100 µM down to 1 nM in 10 steps. Add the compound dilutions to the cell plates. Include a "vehicle only" control (e.g., 0.1% DMSO) and a "kill" control (e.g., 100 µM staurosporine).

-

Expertise: A 10-point, 3-fold serial dilution is standard for generating a high-quality dose-response curve.

-

-

Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO2.

-

Causality: A 72-hour incubation is typically sufficient to observe effects on cell proliferation across multiple cell cycles.

-

-

Viability Readout: Use a commercially available viability reagent such as Promega's CellTiter-Glo® (which measures ATP levels) or a resazurin-based assay (which measures metabolic activity). Read the output on a plate reader.

-

Data Analysis:

-

Normalize the data: Set the vehicle control as 100% viability and the "no cells" or "kill" control as 0% viability.

-

Plot the normalized response against the log of the compound concentration.

-

Fit the data to a four-parameter logistic regression model to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

-

Stage 2: Target Identification and Validation

Results from the phenotypic screen (e.g., high potency in A549 lung cancer cells) and the in silico predictions (e.g., PI3K pathway) can now be integrated to form a testable hypothesis: "this compound inhibits the proliferation of A549 cells by binding to and inhibiting a key kinase in the PI3K/Akt pathway."

The next critical step is to prove that the compound physically engages this target in a cellular context. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this.

Principle of CETSA®

CETSA operates on the principle that a protein becomes more resistant to thermal denaturation when it is bound by a ligand. By heating intact cells treated with the compound to various temperatures and then measuring the amount of soluble target protein remaining, one can observe a "thermal shift" in the presence of a binding ligand.

Protocol 3: CETSA for Target Engagement

-

Cell Treatment: Culture the "hit" cell line (e.g., A549) to ~80% confluency. Treat the cells with either vehicle (DMSO) or a high concentration of the compound (e.g., 10-20x the IC50) for 1-2 hours.

-

Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Maintain one aliquot at room temperature as a control.

-

Expertise: The temperature range should bracket the known or predicted melting temperature (Tm) of the target protein.

-

-

Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).

-

Protein Detection (Western Blot): Collect the supernatant (soluble fraction) and analyze the amount of the target protein (e.g., PI3Kα) using Western Blotting or another quantitative protein detection method like ELISA.

-

Data Analysis: Plot the amount of soluble target protein against the temperature for both vehicle- and compound-treated samples. A shift of the curve to the right for the compound-treated sample indicates target engagement.

Signaling Pathway 1: Hypothesized PI3K/Akt/mTOR Pathway Modulation

Caption: Hypothesized inhibition of the PI3K signaling cascade.

Stage 3: Downstream Functional Validation

Confirming target engagement with CETSA is a major milestone. The final step is to demonstrate that this binding event leads to a functional consequence on the target and its downstream signaling pathway.

Protocol 4: Western Blot for Pathway Analysis

This experiment tests whether the compound inhibits the signaling events downstream of the target protein.

-

Cell Treatment and Lysis: Seed A549 cells and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal pathway activity.

-

Causality: Serum starvation synchronizes the cells and establishes a low-activity baseline, making the effect of growth factor stimulation more pronounced and easier to measure.

-

-

Pre-treatment and Stimulation: Pre-treat the cells with increasing concentrations of the compound (e.g., 0.1, 1, 10 µM) for 2 hours. Then, stimulate the cells with a growth factor known to activate the pathway (e.g., insulin or EGF) for 15-30 minutes. Include vehicle-only and non-stimulated controls.

-

Lysate Preparation: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Trustworthiness: The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation status of signaling proteins, which is the primary readout of pathway activity.

-

-

Western Blotting: Quantify protein concentration in the lysates, then separate equal amounts of protein by SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies specific for the phosphorylated forms of key downstream proteins (e.g., phospho-Akt Ser473, phospho-S6K) and their total protein counterparts as loading controls.

-

Analysis: A dose-dependent decrease in the phosphorylated proteins in the compound-treated lanes, relative to the stimulated control, confirms functional inhibition of the pathway.

Conclusion

This technical guide has outlined a systematic, multi-stage strategy for elucidating the mechanism of action of a novel compound, this compound. By progressing logically from broad phenotypic observation to specific target engagement and functional validation, this framework maximizes the probability of success while ensuring data integrity at each stage. The culmination of these efforts will be a comprehensive understanding of the compound's MoA, a critical prerequisite for any further preclinical and clinical development.

References

-

Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles. (2017). PubMed Central. [Link]

-

Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2018). Baghdad Science Journal. [Link]

-

Benzenamine, 4-(4-morpholinyl)-. PubChem. [Link]

-

(4-chloro-benzyl)-(4-morpholin-4-yl-phenyl)-amine. PubChem. [Link]

-

A review on pharmacological profile of Morpholine derivatives. (2016). ResearchGate. [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. (2022). ScienceScholar. [Link]

-

New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (2024). National Institutes of Health. [Link]

-

Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). PubMed Central. [Link]

-

Synthesis and Evaluation of Antibacterial and Antifungal Activities In vitro and In silico of Novel Morpholinoalkoxychalcones. PubMed. [Link]

-

4-(Piperidin-4-yl)morpholine hydrochloride. PubChem. [Link]

-

Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

-

Morpholin-4-yl[benzylsulfonyl]amine. PubChem. [Link]

-

Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. [Link]

-

4-Benzylmorpholine. National Institutes of Health. [Link]

-

Morpholine. Wikipedia. [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. (2022). International journal of health sciences. [Link]

Sources

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. sciencescholar.us [sciencescholar.us]

- 3. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Morpholine Scaffold: A Privileged Structure for Diverse Therapeutic Targeting

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The morpholine ring, a simple six-membered saturated heterocycle containing both nitrogen and oxygen, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to form crucial hydrogen bonds, have made it a cornerstone in the design of a multitude of clinically successful and experimental drugs. This technical guide provides a comprehensive exploration of the therapeutic targets of morpholine-containing compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies that underpin their development. We will dissect key examples from oncology, infectious diseases, and neurology, offering field-proven insights into why this unassuming scaffold continues to be a powerful tool in the quest for novel therapeutics.

The Versatility of the Morpholine Moiety in Drug Design

The prevalence of the morpholine scaffold in bioactive molecules is not coincidental.[1][2] Its utility stems from a combination of advantageous properties that medicinal chemists leverage to enhance the drug-like qualities of a lead compound. The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets, while the nitrogen atom provides a point for substitution and can be tailored to modulate basicity and overall physicochemical properties.[1] Furthermore, the morpholine ring often imparts favorable pharmacokinetics, improving metabolic stability and reducing off-target toxicities.[1]

Key Therapeutic Targets of Morpholine-Containing Compounds

The versatility of the morpholine scaffold is evident in the broad range of biological targets it can be tailored to inhibit or modulate. This guide will focus on some of the most significant and well-established therapeutic areas where morpholine-containing drugs have made a substantial impact.

Oncology: Targeting the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent driver in many human cancers, making it a prime target for therapeutic intervention.[3][4] Morpholine-containing compounds have proven to be particularly effective as inhibitors of this pathway.

A recurring theme in the interaction of morpholine-containing inhibitors with PI3K and mTOR is the crucial role of the morpholine's oxygen atom in forming a hydrogen bond with the hinge region of the kinase domain.[5] This interaction mimics the hydrogen bond formed by the adenine moiety of ATP, allowing these compounds to act as competitive inhibitors.

Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway in cell signaling and the points of inhibition by morpholine-containing drugs.

Figure 1: The PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine-containing drugs.

Gedatolisib is a potent, intravenous, dual inhibitor of all four Class I PI3K isoforms (α, β, γ, δ) and both mTOR complexes (mTORC1 and mTORC2).[6][7] This comprehensive blockade of the PI3K/Akt/mTOR pathway is designed to overcome the adaptive resistance mechanisms that can limit the efficacy of single-target inhibitors.[6]

Table 1: In Vitro Inhibitory Activity of Gedatolisib

| Target | IC50 (nM) |

|---|---|

| PI3Kα | 0.4[8][9] |

| PI3Kγ | 5.4[8][9] |

The clinical efficacy of Gedatolisib was demonstrated in the Phase 3 VIKTORIA-1 trial in patients with HR+/HER2- advanced breast cancer who had progressed after CDK4/6 inhibitor therapy.[1][3][4][10][11]

Table 2: Clinical Efficacy of Gedatolisib in the VIKTORIA-1 Trial (PIK3CA wild-type cohort)

| Treatment Arm | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) vs. Fulvestrant |

|---|---|---|